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Compound of Interest

Compound Name: MS31

Cat. No.: B1193136 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Topic: This document provides detailed application notes and protocols for the measurement of

"MS31" gene expression. It addresses the initial ambiguity of the gene name by presenting

information for the most likely candidates and offers comprehensive methodologies for their

expression analysis.

Introduction and Disambiguation of "MS31"
The designation "MS31" is not a unique identifier for a single human gene and can be

associated with several distinct genes. Before proceeding with any expression analysis, it is

imperative for the researcher to verify the exact gene of interest based on their specific

research context. This document provides information and protocols relevant to the following

potential gene candidates:

M31 (murine): A chromobox protein homolog, primarily studied in mice, involved in

heterochromatin formation and developmental regulation.[1][2]

MRPS31: Mitochondrial Ribosomal Protein S31, a component of the small mitochondrial

ribosomal subunit essential for protein synthesis within the mitochondria.[3]

SMIM31: Small Integral Membrane Protein 31, also known as LINC01207, a protein-coding

gene with associations to certain cancers.[4]
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MIR31HG: MIR31 Host Gene, a long non-coding RNA that hosts the microRNA miR-31 and

is implicated in various cellular processes and diseases, including cancer.[5][6]

The following sections will provide detailed protocols for two standard methods of gene

expression analysis: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-

qPCR) for targeted analysis and RNA Sequencing (RNA-Seq) for transcriptome-wide analysis.

While the protocols are generally applicable, specific considerations for each of the potential

"MS31" genes will be highlighted.

Method 1: Relative Quantification of Gene
Expression by RT-qPCR
Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is a highly sensitive

and specific method for measuring the expression levels of a target gene.[7][8][9] It involves

the reverse transcription of RNA into complementary DNA (cDNA), followed by the amplification

of the target cDNA in a real-time PCR instrument.[9][10]

Principle of RT-qPCR
The RT-qPCR process quantifies the amount of amplified DNA in real-time, cycle by cycle. This

is typically achieved using a fluorescent dye (like SYBR Green) that binds to double-stranded

DNA or a sequence-specific fluorescent probe (like a TaqMan probe).[10] The cycle at which

the fluorescence signal crosses a certain threshold is known as the quantification cycle (Cq) or

threshold cycle (Ct). The Cq value is inversely proportional to the initial amount of target nucleic

acid, allowing for the quantification of gene expression.

Detailed Protocol for Two-Step RT-qPCR
This protocol is a general guideline and may require optimization based on the specific cell or

tissue type, RNA extraction kit, and qPCR instrument used.

Step 1: RNA Isolation

Harvest cells or tissues and immediately place them in an RNA stabilization solution (e.g.,

RNAlater) or process them for RNA extraction.
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Isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen; or TRIzol

reagent, Thermo Fisher Scientific) according to the manufacturer's instructions.

Assess the quantity and purity of the isolated RNA using a spectrophotometer (e.g.,

NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent

Bioanalyzer). An RNA Integrity Number (RIN) of >7 is recommended for reliable gene

expression analysis.[11]

Step 2: DNase Treatment

To prevent amplification of contaminating genomic DNA, treat the isolated RNA with DNase I.

Many RNA isolation kits include a DNase treatment step.

Alternatively, design primers that span an exon-exon junction.[12]

Step 3: Reverse Transcription (cDNA Synthesis)

Synthesize first-strand cDNA from the total RNA using a reverse transcription kit (e.g., iScript

cDNA Synthesis Kit, Bio-Rad; or SuperScript VILO cDNA Synthesis Kit, Thermo Fisher

Scientific).

In a typical 20 µL reaction, combine:

Total RNA (1 µg)

Reverse Transcriptase

dNTPs

Random hexamers and/or oligo(dT) primers

RNase inhibitor

Reaction buffer
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Incubate the reaction mixture according to the manufacturer's protocol (e.g., 25°C for 5 min,

42°C for 30-60 min, followed by 85°C for 5 min to inactivate the reverse transcriptase).

The resulting cDNA can be stored at -20°C.

Step 4: Quantitative PCR (qPCR)

Design or obtain validated qPCR primers for your specific gene of interest (M31, MRPS31,

SMIM31, or MIR31HG) and at least two stable reference (housekeeping) genes (e.g.,

GAPDH, ACTB, B2M).

Prepare the qPCR reaction mixture. For a 20 µL reaction using SYBR Green chemistry:

10 µL of 2x SYBR Green Master Mix

1 µL of Forward Primer (10 µM)

1 µL of Reverse Primer (10 µM)

2 µL of diluted cDNA (e.g., 1:10 dilution)

6 µL of nuclease-free water

Perform the qPCR in a real-time PCR instrument with a thermal cycling protocol similar to

the following:

Initial Denaturation: 95°C for 3 minutes

40 cycles of:

Denaturation: 95°C for 15 seconds

Annealing/Extension: 60°C for 1 minute

Melt Curve Analysis (for SYBR Green): 65°C to 95°C, incrementing by 0.5°C every 5

seconds.

Data Analysis
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The relative expression of the target gene is typically calculated using the ΔΔCq (or 2-ΔΔCt)

method.

Normalization to a Reference Gene:

Calculate the ΔCq for each sample:

ΔCq = Cq (target gene) - Cq (reference gene)

Normalization to a Control Sample:

Calculate the ΔΔCq:

ΔΔCq = ΔCq (test sample) - ΔCq (control sample)

Calculate the Fold Change:

Fold Change = 2-ΔΔCq

Method 2: Global Gene Expression Profiling by
RNA-Seq
RNA-Sequencing (RNA-Seq) is a high-throughput sequencing method that provides a

comprehensive and unbiased view of the transcriptome.[13] It allows for the quantification of

gene expression, discovery of novel transcripts, and identification of alternative splicing events.

[13][14]

Principle of RNA-Seq
RNA-Seq involves the sequencing of cDNA libraries generated from RNA samples. The

resulting sequence reads are then aligned to a reference genome or transcriptome to quantify

the expression level of each gene. The expression is typically reported as Reads Per Kilobase

of transcript per Million mapped reads (RPKM), Fragments Per Kilobase of transcript per Million

mapped reads (FPKM), or Transcripts Per Million (TPM).

Experimental Workflow for RNA-Seq
The general workflow for an RNA-Seq experiment is as follows:
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RNA Isolation and QC: As described in the RT-qPCR protocol, high-quality RNA is essential.

Library Preparation:

mRNA Enrichment: Poly(A) selection is commonly used to enrich for messenger RNA.

RNA Fragmentation: The enriched RNA is fragmented into smaller pieces.

cDNA Synthesis: Fragmented RNA is reverse transcribed into first-strand cDNA, followed

by second-strand synthesis.

End Repair and A-tailing: The ends of the cDNA fragments are repaired, and a single 'A'

nucleotide is added to the 3' ends.

Adapter Ligation: Sequencing adapters are ligated to the ends of the cDNA fragments.

PCR Amplification: The library is amplified by PCR to create enough material for

sequencing.

Sequencing: The prepared library is sequenced using a next-generation sequencing platform

(e.g., Illumina NovaSeq).

Data Analysis: The raw sequencing data is processed through a bioinformatics pipeline.

RNA-Seq Data Analysis Pipeline
A typical RNA-Seq data analysis pipeline includes the following steps:

Quality Control of Raw Reads: Tools like FastQC are used to assess the quality of the

sequencing reads.

Read Trimming: Adapters and low-quality bases are removed from the reads using tools like

Trimmomatic.

Alignment to a Reference Genome: The trimmed reads are aligned to a reference genome

(e.g., human genome build GRCh38) using a splice-aware aligner like STAR or HISAT2.
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Quantification of Gene Expression: The number of reads mapping to each gene is counted

using tools like HTSeq or featureCounts.

Differential Expression Analysis: Statistical packages like DESeq2 or edgeR are used to

identify genes that are differentially expressed between experimental groups.[14]

Data Presentation: Quantitative Expression of
"MS31" Gene Candidates
The following tables summarize publicly available expression data for the potential "MS31"

gene candidates.

Table 1: Expression of MRPS31 in Normal Human Tissues

Tissue Expression Level (TPM) Data Source

Lymph Node 11.9 NCBI Gene[15]

Testis 11.7 NCBI Gene[15]

Lung High GeneCards[3]

Pancreas High GeneCards[3]

Ubiquitous
Generally expressed across 25

other tissues
NCBI Gene[15]

Table 2: Expression of SMIM31 (LINC01207) in Normal and Cancerous Tissues
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Tissue/Cell Type Expression Status Data Source

Pancreatic ductal cell Expressed GeneCards[4]

Jejunal mucosa Expressed GeneCards[4]

Mucosa of sigmoid colon Expressed GeneCards[4]

Pancreatic Cancer Highly expressed NCBI Gene[16]

Oral Squamous Cell

Carcinoma
Upregulated NCBI Gene[16]

Gastric Cancer Upregulated NCBI Gene[16]

Malignant Glioma Downregulated NCBI Gene[16]

Table 3: Expression of MIR31HG in Various Cancers
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Cancer Type Expression Status
Prognostic
Association

Data Source

Colorectal Cancer Elevated

Poor overall and

disease-specific

survival

PubMed[17][18]

Lung Cancer Overexpressed
Unfavorable Overall

Survival (OS)
PubMed Central[19]

Gastrointestinal

Cancer
Elevated

Better OS and

disease-free survival
PubMed Central[19]

Breast Cancer

(BRCA)
Overexpressed - ResearchGate[20]

Cervical Squamous

Cell Carcinoma

(CESC)

Overexpressed - ResearchGate[20]

Head and Neck

Squamous Cell

Carcinoma (HNSC)

Overexpressed - ResearchGate[20]

Kidney Renal Clear

Cell Carcinoma

(KIRC)

Lower expression - ResearchGate[20]

Uterine Corpus

Endometrial

Carcinoma (UCEC)

Lower expression - ResearchGate[20]

Expression data for the murine M31 gene is primarily descriptive, noting its presence in early

embryonic development.[1][2]

Mandatory Visualizations
Signaling Pathways and Experimental Workflows

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 15 Tech Support

https://pubmed.ncbi.nlm.nih.gov/35733512/
https://www.tandfonline.com/doi/full/10.2147/CMAR.S351928
https://pmc.ncbi.nlm.nih.gov/articles/PMC7137300/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7137300/
https://www.researchgate.net/figure/A-pan-cancer-analysis-of-MIR31HG-expression-in-various-cancers-shows-the-overexpression_fig2_373056526
https://www.researchgate.net/figure/A-pan-cancer-analysis-of-MIR31HG-expression-in-various-cancers-shows-the-overexpression_fig2_373056526
https://www.researchgate.net/figure/A-pan-cancer-analysis-of-MIR31HG-expression-in-various-cancers-shows-the-overexpression_fig2_373056526
https://www.researchgate.net/figure/A-pan-cancer-analysis-of-MIR31HG-expression-in-various-cancers-shows-the-overexpression_fig2_373056526
https://www.researchgate.net/figure/A-pan-cancer-analysis-of-MIR31HG-expression-in-various-cancers-shows-the-overexpression_fig2_373056526
https://pubmed.ncbi.nlm.nih.gov/9493348/
https://research.nu.edu.kz/en/publications/the-m31-gene-has-a-complex-developmentally-regulated-expression-p/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193136?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

cDNA Synthesis

Quantitative PCR

Tissue/Cells

RNA Isolation

DNase Treatment

RNA Quality Control (Purity & Integrity)

Reverse Transcription

qPCR Reaction Setup

Real-Time PCR Amplification

Data Analysis (ΔΔCq)

Fold_Change

Relative Gene Expression (Fold Change)

Click to download full resolution via product page

Caption: Workflow for RT-qPCR gene expression analysis.
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Caption: Workflow for RNA-Seq gene expression analysis.
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Caption: Role of MIR31HG in cancer progression.
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Caption: Function of MRPS31 in mitochondrial protein synthesis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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